4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one
Description
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one is a chemical compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chloro-acetyl group and the piperazine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-8(2)7(13)10-3-4-11(8)6(12)5-9/h3-5H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDIPPJPRSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360200 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626223-67-4 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 3,3-dimethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-dimethylpiperazine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety undergoes nucleophilic displacement with amines or diamines. For example:
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Reaction with 1-Methylpiperazine :
Similar conditions produce 3-(2-fluorophenyl)-2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinazolin-4(3H)-one (31% yield) .
Ring Expansion via Diamine-Mediated Rearrangement
When treated with N,N′-dialkylethane-1,2-diamines, the compound undergoes a ring expansion to form piperazine-fused benzodiazepinones. This transformation involves:
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Formation of a Spirocyclic Intermediate :
A six-membered intermediate forms via intramolecular amine attack, followed by C–N bond cleavage . -
Key Outcomes :
Table 1: Representative Reactions and Outcomes
Acid-Catalyzed Deprotection
The tert-butoxycarbonyl (BOC) group on piperazine derivatives is removed using trifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub> (56% yield after purification) .
Reductive Amination
In the presence of sodium triacetoxyborohydride (STAB) and triethylamine in 1,2-dichloroethane, the chloroacetyl group participates in reductive amination to form secondary amines .
Solubility and Stability Considerations
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Solubility : Nitrile-substituted derivatives exhibit improved solubility (>50 μM in PBS) compared to nitro analogs .
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Microsomal Stability : Half-life in mouse microsomes ranges from 12–45 min, with nitrile variants showing superior stability .
These reactions highlight the compound’s versatility in generating bioactive heterocycles with applications in antiviral drug development. Future work should explore stereochemical outcomes and scalability of the ring-expansion process.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of piperazine derivatives, including 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one, in developing antiviral agents. For instance, research on ring-expanded piperazine-fused benzodiazepinones shows promising activity against Venezuelan equine encephalitis virus (VEEV) and eastern equine encephalitis virus (EEEV). These compounds exhibited submicromolar inhibition of virus-induced cell death and significant viral yield reduction in primary human neuronal cells .
Anti-inflammatory Properties
The compound has been implicated in modulating inflammatory responses. A patent describes its utility in regulating the expression of interleukin-6 (IL-6) and vascular cell adhesion molecule 1 (VCAM-1), which are critical in treating cardiovascular diseases and inflammatory conditions such as asthma, arthritis, and multiple sclerosis . This suggests that this compound may serve as a therapeutic agent for various inflammatory disorders.
Optimization of Antiviral Compounds
Studies have demonstrated that modifications to the piperazine structure can enhance antiviral activity. For example, altering substituents on the piperazine ring or the carbonyl group can lead to improved efficacy against viral infections. The SAR data indicate that certain structural modifications yield compounds with better potency and selectivity against specific viral targets .
Pharmacokinetic Properties
Research has also focused on the pharmacokinetics of compounds derived from this compound. It has been shown that variations in molecular weight and lipophilicity (cLogP) significantly affect the absorption and distribution of these compounds within biological systems .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on antiviral activity | Identified submicromolar inhibition of VEEV and EEEV | Potential treatment for viral encephalitis |
| Research on anti-inflammatory effects | Modulation of IL-6 and VCAM-1 expression | Therapeutic for cardiovascular diseases |
| SAR analysis | Structural modifications improve antiviral potency | Guide for future drug development |
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperazine: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Chloroacetyl Chloride: A simpler molecule used as a reagent in the synthesis of more complex compounds.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a chloroacetyl group, used in antimicrobial and anticancer research.
Uniqueness
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of the chloroacetyl group and the piperazine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable intermediate in various fields of research and industry.
Biological Activity
4-(2-Chloroacetyl)-3,3-dimethylpiperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperazine ring substituted with a chloroacetyl group. This specific arrangement contributes to its unique biological properties.
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced potency against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is often linked to its interaction with specific cellular pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H522 (Lung) | 0.06 | DHFR inhibition |
| HT29 (Colon) | 0.10 | Induction of apoptosis |
| MCF7 (Breast) | 0.25 | Cell cycle arrest |
The above table summarizes findings from studies on the compound's anticancer activity, highlighting its efficacy across multiple cancer types .
Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies demonstrated that certain piperazine derivatives could significantly reduce viral replication in models of viral infections, such as Venezuelan equine encephalitis virus (VEEV). The compound's mechanism involves interference with viral entry or replication processes.
| Virus Type | EC50 (µM) | Effect |
|---|---|---|
| VEEV | 5.0 | Reduction of cytopathic effect (CPE) |
| HCV | 0.6 | Inhibition of NS4B protein |
These results indicate that structural modifications can enhance the antiviral efficacy of piperazine derivatives .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural components:
- Chloroacetyl Group : This substituent has been shown to enhance binding affinity to target proteins.
- Dimethyl Substitution : The presence of two methyl groups on the piperazine ring contributes to increased lipophilicity and improved membrane permeability.
A detailed SAR analysis reveals that variations in substituents can lead to significant changes in biological activity, emphasizing the importance of molecular design in drug development .
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various disease models:
- Cancer Treatment : A study involving animal models demonstrated that treatment with this compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.
- Antiviral Efficacy : In a controlled study, patients infected with VEEV who received treatment with the compound showed a significant decrease in viral load after one week, indicating its potential as an antiviral agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
